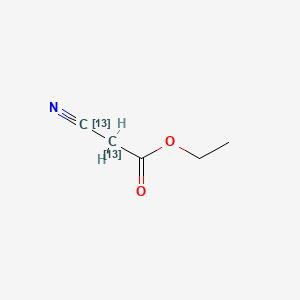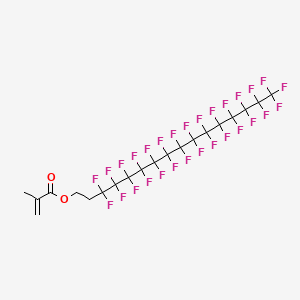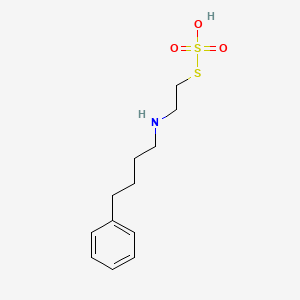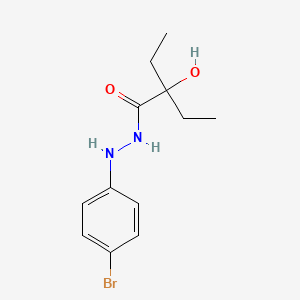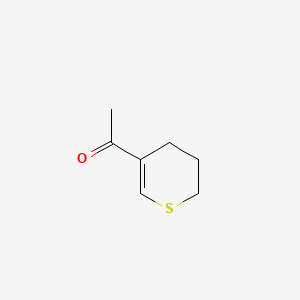
1-(3,4-dihydro-2H-thiopyran-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydro-2H-thiopyran-5-yl)ethanone is an organic compound with the molecular formula C7H10OS. It is a derivative of thiopyran, a sulfur-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydro-2H-thiopyran-5-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of 3,4-dihydro-2H-thiopyran derivatives, which leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions . Another method includes the formation of carbon-sulfur bonds through organic sulfurization reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dihydro-2H-thiopyran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation reactions, such as bromination, can introduce halogen atoms into the thiopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Bromo-substituted thiopyrans.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydro-2H-thiopyran-5-yl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydro-2H-thiopyran-5-yl)ethanone involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions due to the presence of the ketone group. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The sulfur atom in the thiopyran ring also contributes to its reactivity, enabling interactions with electrophiles .
Comparación Con Compuestos Similares
3,4-Dihydro-2H-pyran: A similar compound with an oxygen atom instead of sulfur.
2-Acetyl-1-pyrroline: Another heterocyclic compound with a similar structure but containing a nitrogen atom.
Uniqueness: 1-(3,4-Dihydro-2H-thiopyran-5-yl)ethanone is unique due to the presence of the sulfur atom in the thiopyran ring, which imparts distinct chemical properties compared to its oxygen and nitrogen analogs.
Propiedades
Fórmula molecular |
C7H10OS |
|---|---|
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-thiopyran-5-yl)ethanone |
InChI |
InChI=1S/C7H10OS/c1-6(8)7-3-2-4-9-5-7/h5H,2-4H2,1H3 |
Clave InChI |
JVYDFUPEPQIMNF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CSCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
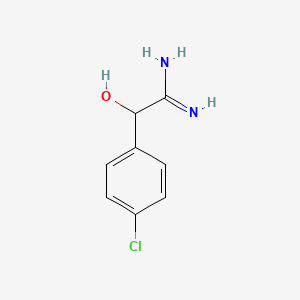

![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
